Dimethyl[2-(morpholin-2-yl)ethyl]amine Dimethyl[2-(morpholin-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 933752-37-5
VCID: VC6255559
InChI: InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3
SMILES: CN(C)CCC1CNCCO1
Molecular Formula: C8H18N2O
Molecular Weight: 158.245

Dimethyl[2-(morpholin-2-yl)ethyl]amine

CAS No.: 933752-37-5

Cat. No.: VC6255559

Molecular Formula: C8H18N2O

Molecular Weight: 158.245

* For research use only. Not for human or veterinary use.

Dimethyl[2-(morpholin-2-yl)ethyl]amine - 933752-37-5

Specification

CAS No. 933752-37-5
Molecular Formula C8H18N2O
Molecular Weight 158.245
IUPAC Name N,N-dimethyl-2-morpholin-2-ylethanamine
Standard InChI InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3
Standard InChI Key SCCKLZFUPCRHBV-UHFFFAOYSA-N
SMILES CN(C)CCC1CNCCO1

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a two-carbon ethyl chain terminating in a dimethylamino group. The SMILES notation CN(C)CCC1CNCCO1\text{CN(C)CCC1CNCCO1} and InChIKey SCCKLZFUPCRHBV-UHFFFAOYSA-N\text{SCCKLZFUPCRHBV-UHFFFAOYSA-N} provide precise descriptors of its connectivity and stereoelectronic configuration . The morpholine ring adopts a chair conformation, while the dimethylamino group introduces steric bulk, influencing solubility and reactivity.

Isomerism and Stereochemistry

A critical distinction arises between the 2- and 4-substituted morpholine isomers. For instance, 1,1-dimethyl-2-morpholin-4-yl-ethylamine (CAS: 6105-75-5) shares the same molecular formula but differs in the substitution position on the morpholine ring, leading to divergent physicochemical and biological profiles . This positional isomerism underscores the importance of precise synthetic control in targeting specific derivatives.

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Morpholine Derivatives

PropertyDimethyl[2-(morpholin-2-yl)ethyl]amine1,1-Dimethyl-2-morpholin-4-yl-ethylamine
Molecular Weight (g/mol)158.24158.24
Density (g/cm³)Not reported0.971
Boiling Point (°C)Not reported227.6
SolubilityLikely polar aprotic solventsModerate in water

Spectroscopic Signatures

The predicted collision cross-section (CCS) for adducts of dimethyl[2-(morpholin-2-yl)ethyl]amine, as calculated via ion mobility spectrometry, ranges from 137.2 Ų for [M+H]+[M+H]^+ to 146.6 Ų for [M+Na]+[M+Na]^+ . These metrics aid in mass spectrometric identification and differentiation from structural analogs.

Synthetic Routes and Challenges

Proposed Methodologies

Although detailed synthetic protocols are absent from public literature, the compound’s structure suggests feasible pathways:

  • Morpholine Ring Formation: Cyclization of diethanolamine derivatives with ethylenediamine under acidic conditions.

  • Ethyl Chain Functionalization: Quaternization of the morpholine nitrogen with dimethylaminoethyl halides.

  • Purification Strategies: Chromatographic separation or recrystallization to isolate the 2-substituted isomer .

Industrial Scalability

Industrial production would require optimization of reaction yields and minimization of byproducts, particularly the 4-substituted isomer. Continuous-flow reactors could enhance selectivity, while green solvents (e.g., ethanol/water mixtures) might improve sustainability .

Comparative Analysis with Structural Analogs

Morpholine vs. Piperidine Derivatives

Replacing the morpholine oxygen with a methylene group (yielding piperidine analogs) increases lipophilicity but reduces polarity. For instance, N,NN,N-dimethyl-2-piperidin-2-ylethylamine lacks the hydrogen-bond acceptor present in the morpholine derivative, altering its biodistribution profile .

Amine Substitution Patterns

Comparison with N,NN,N-dimethylethanolamine highlights the impact of heterocyclic incorporation. The morpholine ring in dimethyl[2-(morpholin-2-yl)ethyl]amine enhances conformational rigidity, potentially improving receptor binding specificity compared to flexible ethanolamine derivatives .

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